molecular formula C21H24N2O3S B6120645 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B6120645
M. Wt: 384.5 g/mol
InChI Key: FTJPKZORVLCSNG-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a piperidine ring, which is further connected to a cyclopropane moiety and a thiophene group. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropane Group: The cyclopropane moiety can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to form amines using reducing agents like lithium aluminum hydride or borane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the cyclopropane group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy-N-(pyrimidin-4-ylmethyl)benzamide
  • 4-[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy-N-methyl-N-[1-(2-thienyl)ethyl]benzamide

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane and thiophene groups, in particular, enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-20(22-14-19-2-1-13-27-19)15-5-7-17(8-6-15)26-18-9-11-23(12-10-18)21(25)16-3-4-16/h1-2,5-8,13,16,18H,3-4,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJPKZORVLCSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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